molecular formula C6H8N2O2 B083174 6-Ethylpyrimidine-2,4(1h,3h)-dione CAS No. 15043-03-5

6-Ethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B083174
CAS No.: 15043-03-5
M. Wt: 140.14 g/mol
InChI Key: JKUXMZDHLUUPGG-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory Activity : Derivatives like 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione have shown remarkable anti-inflammatory activity, as evidenced by a mouse ear swelling test (C. Dong, 2010).

  • Reaction Analysis and Product Synthesis : Studies have been conducted on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with other compounds, like 2-chloromethylthiirane, to produce derivatives with potential medicinal applications (V. Kataev et al., 2018).

  • Synthesis in Aqueous Media : The synthesis of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives has been achieved in aqueous media, showing the adaptability of these compounds for various synthesis environments (D. Shi et al., 2010).

  • Biomedical Applications : Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their potential in drug discovery, optical, and nonlinear optical applications. Their antimicrobial and photoluminescence properties were also studied (B. Mohan et al., 2020).

  • Impact on Free Radical Oxidation : The effects of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in blood and bone marrow have been investigated, providing insights into their potential therapeutic applications (S. Meshcheryakova et al., 2022).

  • Crystal Structure Analysis : Research has been conducted on the crystal structures of various pyrimidine-2,4(1H,3H)-dione derivatives, which is crucial for understanding their chemical behavior and potential applications (A. Kirfel et al., 1997).

  • Hypotensive Activity : Some derivatives, like oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, have shown promising hypotensive activity, which can be compared with known hypotensive drugs (V. Kataev et al., 2014).

Properties

IUPAC Name

6-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXMZDHLUUPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289007
Record name 6-Ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15043-03-5
Record name 15043-03-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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